molecular formula C24H16BrN3 B12905888 [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- CAS No. 57115-22-7

[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-

Cat. No.: B12905888
CAS No.: 57115-22-7
M. Wt: 426.3 g/mol
InChI Key: NFQAOKVOZDNSTK-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is an organic compound that features a bromophenyl group attached to a biquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine typically involves the reaction of 4-bromoaniline with a biquinoline derivative under specific conditions. One common method includes the use of a coupling agent such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is unique due to its combination of a bromophenyl group with a biquinoline structure. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its simpler analogs .

Properties

CAS No.

57115-22-7

Molecular Formula

C24H16BrN3

Molecular Weight

426.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-quinolin-2-ylquinolin-4-amine

InChI

InChI=1S/C24H16BrN3/c25-17-10-12-18(13-11-17)26-23-15-24(28-21-8-4-2-6-19(21)23)22-14-9-16-5-1-3-7-20(16)27-22/h1-15H,(H,26,28)

InChI Key

NFQAOKVOZDNSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)Br

Origin of Product

United States

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